1-(3-bromo-5-fluorophenyl)piperazine hydrochloride
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Overview
Description
1-(3-bromo-5-fluorophenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride typically involves the reaction of 3-bromo-5-fluoroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-5-fluorophenyl)piperazine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-(3-bromo-5-fluorophenyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorophenyl)piperazine hydrochloride: This compound is similar in structure but lacks the bromine atom. It is also studied for its biological activities.
1-(3-bromophenyl)piperazine: This compound lacks the fluorine atom and has different chemical properties and applications.
Uniqueness
1-(3-bromo-5-fluorophenyl)piperazine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
2055119-43-0 |
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Molecular Formula |
C10H13BrClFN2 |
Molecular Weight |
295.6 |
Purity |
95 |
Origin of Product |
United States |
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